4-(4-bromo-1H-pyrazol-1-yl)thiazole
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Overview
Description
4-(4-bromo-1H-pyrazol-1-yl)thiazole is a heterocyclic compound that features both a pyrazole and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of targets, including topoisomerase ii , and various enzymes and receptors involved in infectious diseases .
Mode of Action
For instance, some compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . Other compounds have been shown to inhibit enzymes or disrupt signaling pathways .
Biochemical Pathways
For example, some compounds have been shown to inhibit topoisomerase II, disrupting DNA replication and transcription . Others have been found to inhibit enzymes or disrupt signaling pathways involved in infectious diseases .
Result of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities . For instance, some compounds have been found to display superior antipromastigote activity, being more active than standard drugs .
Biochemical Analysis
Biochemical Properties
It is known that compounds with pyrazolylthiazole and pyrazolyltriazole ring systems show a variety of biological activities . The 4-(4-bromo-1H-pyrazol-1-yl)thiazole could potentially interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It is hypothesized that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)thiazole typically involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative. One common method includes the use of a palladium-catalyzed coupling reaction. For example, 4-bromo-1H-pyrazole can be reacted with a thiazole derivative in the presence of a palladium catalyst and a base under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1H-pyrazol-1-yl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazole-thiazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrazole and thiazole rings .
Scientific Research Applications
4-(4-bromo-1H-pyrazol-1-yl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Biological Studies: The compound is studied for its biological activity, including enzyme inhibition and receptor binding.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)thiazole
- 4-(4-chloro-1H-pyrazol-1-yl)thiazole
- 4-(4-fluoro-1H-pyrazol-1-yl)thiazole
Uniqueness
4-(4-bromo-1H-pyrazol-1-yl)thiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets .
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-5-1-9-10(2-5)6-3-11-4-8-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVIMCUBPQPBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C2=CSC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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